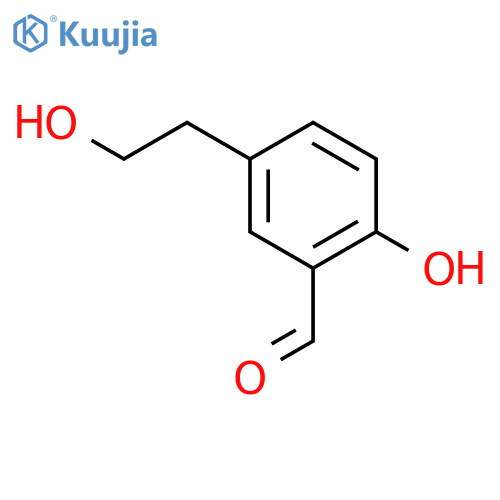

Cas no 110005-81-7 (Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)-)

110005-81-7 structure

商品名:Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)-

Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)- 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)-

- 2-hydroxy-5-(2-hydroxyethyl)benzaldehyde

- 110005-81-7

- CS-0159271

- DTXSID20763069

- SCHEMBL5884389

- DB-182257

-

- インチ: InChI=1S/C9H10O3/c10-4-3-7-1-2-9(12)8(5-7)6-11/h1-2,5-6,10,12H,3-4H2

- InChIKey: JURUGWBLFREUBX-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1CCO)C=O)O

計算された属性

- せいみつぶんしりょう: 166.063

- どういたいしつりょう: 166.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

- PSA: 57.53

Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229911-1g |

2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde |

110005-81-7 | 98% | 1g |

¥8356.00 | 2024-08-09 |

Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)- 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

110005-81-7 (Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)-) 関連製品

- 52411-35-5(5-Ethyl-2-hydroxybenzenecarbaldehyde)

- 161876-64-8(4-Ethylsalicylaldehyde)

- 73289-91-5(3-Ethylsalicylaldehyde)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 857369-11-0(2-Oxoethanethioamide)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬